molecular formula C16H20N2O B12915368 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B12915368
M. Wt: 256.34 g/mol
InChI Key: SPDVGVREGKWISA-RVDMUPIBSA-N
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Description

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with an ethylbutylidene group and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-ethylbutyraldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone compounds.

    Substitution: The phenyl ring and the ethylbutylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Oxidized pyrazolone derivatives.

    Reduction: Reduced pyrazolone compounds.

    Substitution: Substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating pain, inflammation, and infections.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Cyclooxygenase (COX) Enzymes: This leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.

    Modulating Reactive Oxygen Species (ROS) Levels: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

    Interacting with Cellular Receptors: It may bind to specific receptors on cell surfaces, modulating signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylbutylidene group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

(4E)-4-(2-ethylbutylidene)-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C16H20N2O/c1-4-13(5-2)11-15-12(3)17-18(16(15)19)14-9-7-6-8-10-14/h6-11,13H,4-5H2,1-3H3/b15-11+

InChI Key

SPDVGVREGKWISA-RVDMUPIBSA-N

Isomeric SMILES

CCC(CC)/C=C/1\C(=NN(C1=O)C2=CC=CC=C2)C

Canonical SMILES

CCC(CC)C=C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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